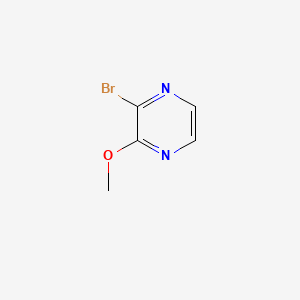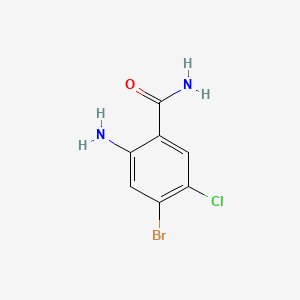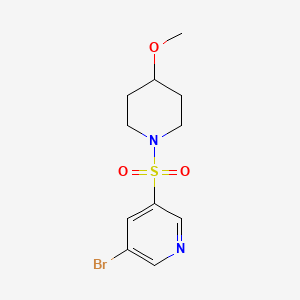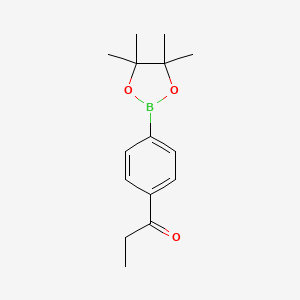![molecular formula C26H40F2N2O4 B581900 N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 198474-91-8](/img/structure/B581900.png)
N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Boc-3,4-difluoro-L-phe-OH DCHA is represented by the molecular formula C26H40F2N2O4 . The compound is related to Boc-3,4-difluoro-L-phenylalanine, which has a molecular formula of C14H17F2NO4 .Physical and Chemical Properties Analysis
Boc-3,4-difluoro-L-phe-OH DCHA has a molecular weight of 301.29 . It appears as a white to light yellow crystalline powder . More specific physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
Chemical Synthesis and Reaction Efficiency
The use of N-tert-Butoxycarbonylamino acids (Boc-amino acids) in chemical synthesis, particularly in carbodiimide-mediated reactions with phenols and other compounds, has been studied to identify and mitigate decomposition. Research by Benoiton et al. (2009) highlighted the efficiency of these reactions and the potential to minimize by-products formation by adjusting the reaction conditions, such as the use of specific additives or solvents. This study underscores the importance of Boc-amino acids in the synthesis of peptides and other organic molecules, demonstrating their role in advancing chemical synthesis methodologies (Benoiton, Lee, & Chen, 2009).
Gelation Ability and Material Science
The fluorination of phenylalanine in gelators has been shown to significantly impact the gelation ability and material properties of low molecular weight gelators. Ravarino et al. (2022) explored the effect of fluorine atoms on the formation and strength of gels, finding that fluorine presence enhances gelation, rheological properties, and biocompatibility. This research has implications for the development of novel materials with potential applications in biomedicine and material science (Ravarino, Di Domenico, Barbalinardo, Faccio, Falini, Giuri, & Tomasini, 2022).
Photocatalysis and Environmental Applications
In the field of photocatalysis, the construction of S-scheme heterojunction photocatalysts incorporating bismuth oxychloride (BiOCl) with oxygen vacancies has shown enhanced performance in environmental pollution remediation. The study by Wu et al. (2021) on BiOCl/CuBi2O4 heterojunctions illustrates how these materials can be effectively used for the degradation of pollutants and nitric oxide removal, offering a pathway for developing high-efficiency photocatalysts (Wu, Yu, Zhang, Zhang, Zhu, & Zhu, 2021).
Electrochemical Applications
Henke et al. (2018) demonstrated that boron-doped diamond (BDD) electrodes functionalized with hydrophobic monolayers increase the electrochemical efficiency for hydroxyl radical formation. This finding has significant implications for the electrochemical treatment of water and the generation of high-energy species in aqueous media, pointing to the potential for innovative water treatment technologies and the study of electrochemical processes at the diamond interface (Henke, Saunders, Pedersen, & Hamers, 2018).
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4.C12H23N/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXJPBYGJBVRSP-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198474-91-8 |
Source


|
| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,4-difluoro-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198474-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
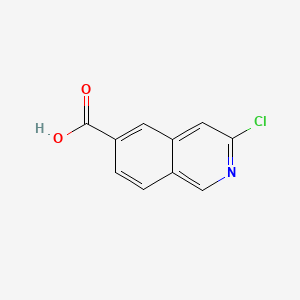
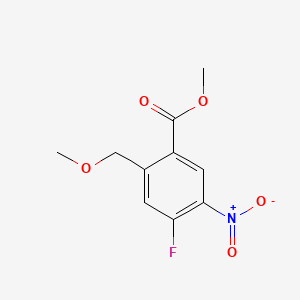
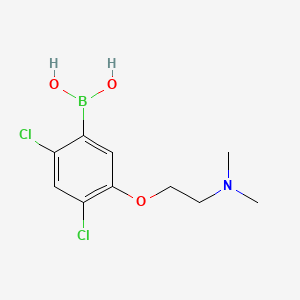

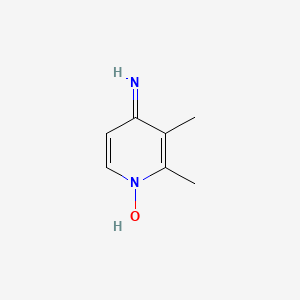

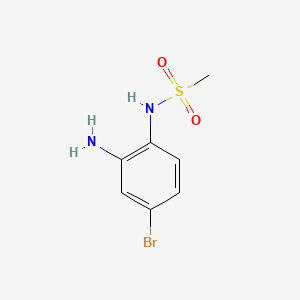

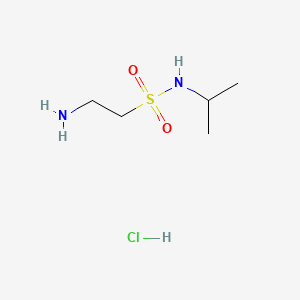
![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)
